N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide
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Overview
Description
N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide is a chemical compound that belongs to the class of naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide typically involves the reaction of 2-hydroxy-1-naphthaldehyde with an appropriate alkylating agent, such as propargyl bromide, in the presence of a base like anhydrous potassium carbonate. The reaction is carried out in an aprotic solvent like N,N-dimethylformamide at elevated temperatures using ultrasound sonication .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or prop-2-en-1-yloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(Prop-2-en-1-yl)acetamide
- 2-(Prop-2-yn-1-yloxy)naphthalene
- N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide
Uniqueness
N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide is unique due to its specific structural features, which include the ethoxy and prop-2-en-1-yloxy groups attached to the naphthalene ring
Properties
CAS No. |
61580-61-8 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-ethoxy-2-prop-2-enoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C16H17NO3/c1-3-11-19-14-10-9-12-7-5-6-8-13(12)15(14)16(18)17-20-4-2/h3,5-10H,1,4,11H2,2H3,(H,17,18) |
InChI Key |
LBLKDZOQGDDNCY-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=O)C1=C(C=CC2=CC=CC=C21)OCC=C |
Origin of Product |
United States |
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